Selegiline

Beschreibung

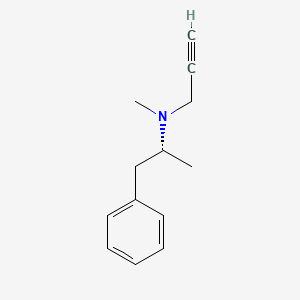

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZLKOACVSPNER-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14611-52-0 (hydrochloride), 2079-54-1 (deprenyl.hydrochloride) | |

| Record name | Selegiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023575 | |

| Record name | Selegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14611-51-9 | |

| Record name | Selegiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selegiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selegiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanamine, N,.alpha.-dimethyl-N-2-propynyl-, (R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELEGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1V7GP655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

141-142 °C | |

| Record name | Selegiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Selegiline in Dopaminergic Neurons

Abstract

Selegiline is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of dopamine within the central nervous system. This guide provides a comprehensive technical overview of this compound's pharmacological effects within dopaminergic neurons. Its primary mechanism involves the irreversible inactivation of MAO-B, leading to a significant reduction in dopamine catabolism and a subsequent increase in synaptic dopamine availability.[1][2] Beyond this core function, this compound exhibits a complex profile of neuroprotective actions, including the attenuation of oxidative stress, inhibition of apoptotic pathways, and modulation of pro-survival gene expression.[3][4][5] These multifaceted effects occur, in some cases, independently of MAO-B inhibition.[3][4] This document details the quantitative aspects of its enzymatic inhibition, its impact on dopamine metabolism, and its neuroprotective pathways, supported by detailed experimental methodologies and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Selective and Irreversible MAO-B Inhibition

The principal mechanism of this compound is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B).[6][7] MAO-B is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of dopamine in the brain.[1][8] this compound acts as a mechanism-based inhibitor, or "suicide inhibitor," by forming a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme, thereby permanently inactivating it.[9][10]

This inhibition is highly selective for MAO-B at typical clinical doses of 10 mg/day or less.[7][9] By preventing the breakdown of dopamine, this compound increases its concentration in the substantia nigra, enhancing dopaminergic neurotransmission in the nigrostriatal pathway.[1][9] At higher doses (≥20 mg/day), this compound's selectivity is diminished, and it also inhibits MAO-A, which is the primary enzyme for metabolizing serotonin and norepinephrine.[6][9] Formulations that bypass first-pass metabolism, such as orally disintegrating tablets or transdermal patches, can also lead to MAO-A inhibition at lower equivalent doses.[11]

Data Presentation

Quantitative analysis from in vitro and in vivo studies has established the potency and selectivity of this compound.

Table 1: Inhibitory Potency and Selectivity of this compound

| Parameter | Value | Enzyme | Species/Tissue | Reference |

|---|---|---|---|---|

| IC₅₀ | 11.25 nmol/L | MAO-B | Rat Brain | [12] |

| IC₅₀ | 0.037 ± 0.001 µM | MAO-B | Not Specified | [13] |

| IC₅₀ (Desmethylthis compound) | 625.00 nmol/L | MAO-B | Rat Brain | [12] |

| Brain MAO-A Inhibition | 36.9 ± 19.7% | MAO-A | Human Brain | [11][14] |

| (Condition) | (10 mg/day, Zydis this compound) | | | |

Table 2: In Vivo Platelet MAO-B Inhibition by Oral this compound in Humans

| Dosage | Time Point | % Inhibition | Reference |

|---|---|---|---|

| Single 0.5 mg dose | Maximal | 23% | [9] |

| Single 1.0 mg dose | Maximal | 40% | [9] |

| Single 5 mg dose | Maximal | 85% | [9] |

| Single 10 mg dose | Maximal | 96% | [9] |

| Single 5-10 mg dose | 2-4 hours | 86-90% | [9] |

| Single 5-10 mg dose | 24 hours | 98% | [9] |

| 1 mg/day | 10 days | ~75-100% |[9] |

Mandatory Visualization

Caption: Dopamine metabolism in the presynaptic neuron and the inhibitory action of this compound on MAO-B.

Neuroprotective and Multifaceted Actions

This compound's therapeutic profile extends beyond simple dopamine augmentation. It possesses significant neuroprotective properties that may slow the progression of neurodegeneration.

Attenuation of Oxidative Stress

The metabolism of dopamine by MAO-B generates hydrogen peroxide and other reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage.[6][9] By inhibiting MAO-B, this compound directly reduces the production of these toxic byproducts.[9] Furthermore, this compound has been shown to upregulate the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, further bolstering the neuron's defense against oxidative damage.[3][15]

Anti-Apoptotic Effects

This compound demonstrates potent anti-apoptotic capabilities. It protects dopaminergic neurons in cell culture from apoptosis induced by various neurotoxins and oxidative insults.[16][17] This effect is mediated, in part, by the upregulation of anti-apoptotic proteins like Bcl-2 and the stabilization of the mitochondrial membrane potential.[3][4][5][18] A novel mechanism was recently identified where this compound covalently binds to and inhibits the pro-apoptotic activity of protein disulfide isomerase (PDI), a key protein in endoplasmic reticulum stress-induced apoptosis.[19]

Modulation of Gene Expression and Other Activities

This compound can induce the expression of several pro-survival genes and neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF), which support neuron survival and function.[5][20] Additionally, this compound and its metabolites, L-amphetamine and L-methamphetamine, may weakly inhibit dopamine reuptake and enhance its release, contributing to its overall effect.[3][7][21] It also functions as a catecholaminergic activity enhancer (CAE), selectively potentiating the impulse-driven release of dopamine and norepinephrine.[9]

Mandatory Visualization

Caption: Interconnected neuroprotective pathways activated by this compound.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized biochemical and cellular assays.

Protocol: Fluorometric MAO-B Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory potency (IC₅₀) of this compound.

-

Reagent Preparation:

-

Enzyme Source: Prepare a homogenate from rat brain tissue, which is rich in MAO-B. Centrifuge the homogenate at low speed to remove debris and dilute the supernatant to a standardized protein concentration in a phosphate buffer.

-

Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a series of serial dilutions to test a range of concentrations.

-

Substrate: Use kynuramine as the substrate. Prepare a stock solution in buffer.

-

Stop Solution: Prepare a solution of NaOH to terminate the reaction and induce fluorescence of the product.

-

-

Assay Procedure:

-

Pipette the enzyme source into microplate wells.

-

Add the various dilutions of this compound (or vehicle for control wells) to the wells.

-

Pre-incubate the plate for 10-20 minutes at 37°C to allow the inhibitor to bind to the enzyme.[22]

-

Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

-

Incubate for a fixed time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding the NaOH stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometer (excitation ~310 nm, emission ~400 nm).[23]

-

Calculate the percentage of inhibition for each this compound concentration relative to the control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2]

-

Mandatory Visualization

Caption: Experimental workflow for a fluorometric MAO-B inhibition assay.

Protocol: In Vivo Microdialysis for Dopamine Measurement

This technique allows for the sampling and quantification of extracellular dopamine levels in the brains of living animals.

-

Surgical Procedure: Anesthetize the subject animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting a specific brain region, such as the striatum. Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect the resulting dialysate, which contains neurotransmitters from the extracellular space, in timed fractions (e.g., every 20 minutes).[24]

-

Drug Administration: After collecting baseline samples, administer this compound (e.g., via subcutaneous injection). Continue collecting dialysate fractions to measure the drug's effect over time.

-

Analysis: Quantify the concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[2]

Summary and Conclusion

The mechanism of action of this compound in dopaminergic neurons is complex and multifaceted. Its primary role as a selective, irreversible inhibitor of MAO-B provides direct symptomatic relief in conditions like Parkinson's disease by increasing the synaptic availability of dopamine.[1][7] However, its therapeutic potential is significantly enhanced by a host of neuroprotective activities that are, in many cases, independent of MAO-B inhibition.[3][4] By reducing oxidative stress, preventing apoptosis, and inducing pro-survival factors, this compound may not only treat symptoms but also modify the course of neurodegenerative disease.[3][9][20] This dual functionality underscores its importance and provides a compelling rationale for the continued investigation and development of compounds with similar multi-target profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. benchchem.com [benchchem.com]

- 3. Neuroprotective actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deprenyl in the treatment of Parkinson's disease: clinical effects and speculations on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound. A review of its pharmacology, symptomatic benefits and protective potential in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. Pharmacology of this compound - Wikipedia [en.wikipedia.org]

- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence that formulations of the selective MAO-B inhibitor, this compound, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]

- 12. Kinetic evaluation of MAO-B-activity following oral administration of this compound and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Anti-apoptotic function of L-(-)deprenyl (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound protects dopaminergic neurons in culture from toxic factor(s) present in the cerebrospinal fluid of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of this compound on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel neuroprotective mechanism of this compound by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. This compound - Wikipedia [en.wikipedia.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. An enzymatic assay for the MAO-B inhibitor this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of low-dose treatment with this compound on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Selegiline's Role in Preventing Dopamine Degradation in the Substantia Nigra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selegiline, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B), plays a crucial role in the management of Parkinson's disease. Its primary mechanism involves the prevention of dopamine degradation within the nigrostriatal pathway, thereby increasing dopaminergic activity in the substantia nigra.[1] This action helps alleviate the motor symptoms characteristic of Parkinson's disease, which arise from the progressive loss of dopaminergic neurons in this critical brain region.[2][3] Beyond its symptomatic effects, this compound exhibits neuroprotective properties, potentially by reducing oxidative stress associated with dopamine metabolism, inducing pro-survival genes, and modulating anti-apoptotic pathways.[2][4][5] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: MAO-B Inhibition

Dopamine, a critical neurotransmitter for motor control, is primarily metabolized in the human brain by MAO-B.[6] Parkinson's disease is characterized by the degeneration of dopamine-producing neurons in the substantia nigra pars compacta, leading to a dopamine deficit in the striatum.[2] this compound selectively and irreversibly binds to MAO-B, preventing the oxidative deamination of dopamine.[1][2] This inhibition leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission and compensating for the neuronal loss.[3][7] At standard therapeutic doses (e.g., 10 mg/day orally), this compound's selectivity for MAO-B is a key advantage, as it leaves MAO-A, which metabolizes serotonin and norepinephrine, largely unaffected.[2][8] This selectivity minimizes the risk of hypertensive crises associated with non-selective MAO inhibitors.[3][6]

Dopamine Degradation Pathway

The enzymatic breakdown of dopamine by MAO-B is a key target for therapeutic intervention. This pathway not only reduces dopamine levels but also generates reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage.[2][4]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative findings from various studies, illustrating the potency and effects of this compound.

Table 1: In Vitro and Ex Vivo MAO-B Inhibition

| Compound | Assay Type | IC50 Value (nmol/L) | Potency vs. Desmethyl-selegiline | Reference |

| This compound | In Vitro (rat brain) | 11.25 | ~55x higher | [9] |

| Desmethyl-selegiline | In Vitro (rat brain) | 625.00 | - | [9] |

| This compound | Ex Vivo (oral admin. in rat) | - | ~3x higher | [9] |

| Desmethyl-selegiline | Ex Vivo (oral admin. in rat) | - | - | [9] |

Table 2: Effects on Dopamine and Metabolites in Rat Striatum (Chronic Treatment)

| Treatment Group | Basal Dopamine (pmol/20 min) | Basal DOPAC (pmol/20 min) | Basal HVA (pmol/20 min) | Reference |

| Control | 0.11 ± 0.02 | 38.3 ± 3.6 | 23.6 ± 1.3 | [10] |

| Chronic this compound (0.25 mg/kg) | 0.21 ± 0.02 | 25.1 ± 1.06 | 16.7 ± 0.9 | [10] |

Table 3: Clinical Efficacy in Parkinson's Disease Patients

| This compound Dose (mg/day) | Change from Baseline in UPDRS Part III Score | Observation | Reference |

| 5.0 | Significant Improvement | Efficacy reached a plateau at this dose. | [11] |

| 7.5 | No significant further improvement | Suggests complete MAO-B inhibition at 5.0 mg/day. | [11] |

| 10.0 | No significant further improvement | Supports the ceiling effect of motor improvement. | [11] |

Neuroprotective Mechanisms Beyond MAO-B Inhibition

Research suggests that this compound's benefits extend beyond symptomatic relief, offering neuroprotection through multiple mechanisms.[2][12] These actions are critical for potentially slowing the progression of neuronal degeneration in the substantia nigra.[4]

-

Reduction of Oxidative Stress : By inhibiting MAO-B, this compound reduces the production of hydrogen peroxide (H₂O₂), a reactive oxygen species generated during dopamine catabolism.[2][6]

-

Induction of Pro-Survival Genes : this compound has been shown to induce the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as Glial cell line-derived neurotrophic factor (GDNF) and Brain-derived neurotrophic factor (BDNF).[12][13]

-

Anti-Apoptotic Activity : A novel mechanism involves this compound's ability to suppress the pro-apoptotic activity of protein disulfide isomerase (PDI), a protein implicated in endoplasmic reticulum stress-induced apoptosis.[14]

This compound-Induced Neuroprotective Signaling

The induction of neurotrophic factors and anti-apoptotic proteins is mediated by complex signaling cascades. The TrkB/PI3K/CREB pathway is one such critical cascade activated by this compound.

Experimental Protocols

This section details methodologies for key experiments cited in the study of this compound's effects.

Protocol for MAO-B Activity Assay (Fluorometric)

This protocol is adapted from methodologies used to measure MAO-B inhibition in biological samples.[15][16]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Is this compound neuroprotective in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review of the pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound. A review of its pharmacology, symptomatic benefits and protective potential in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic evaluation of MAO-B-activity following oral administration of this compound and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of low-dose treatment with this compound on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Accumulation of 123I-Ioflupane Is a Useful Marker of the Efficacy of this compound Monotherapy in Drug-Naïve Parkinson’s Disease [frontiersin.org]

- 12. Revelation in the neuroprotective functions of rasagiline and this compound: the induction of distinct genes by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel neuroprotective mechanism of this compound by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An enzymatic assay for the MAO-B inhibitor this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

Early Research on Selegiline and its Potential Neuroprotective Effects: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Selegiline, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has a long history in the symptomatic treatment of Parkinson's disease.[1] Beyond its established role in potentiating dopaminergic function, a substantial body of early research explored its potential as a neuroprotective agent, suggesting it might slow the progression of neurodegenerative processes.[1][2] This technical guide provides an in-depth overview of the foundational preclinical and clinical research into the neuroprotective effects of this compound, with a focus on its antioxidant, anti-apoptotic, and neurotrophic properties. The information is presented to facilitate a comprehensive understanding of the early scientific evidence and experimental methodologies that have shaped the investigation of this compound as a potential disease-modifying therapy.

Core Neuroprotective Mechanisms

Early investigations into this compound's neuroprotective actions revealed a multifaceted pharmacological profile extending beyond simple MAO-B inhibition.[3][4] The primary mechanisms identified include the mitigation of oxidative stress, the inhibition of apoptotic cell death, and the induction of pro-survival neurotrophic factors.[5][6]

Antioxidant Properties

A key hypothesis in early this compound research was its ability to combat oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases. The enzymatic breakdown of dopamine by MAO-B generates hydrogen peroxide (H₂O₂), a precursor to highly reactive and damaging hydroxyl radicals.[7] By inhibiting MAO-B, this compound reduces the production of these harmful reactive oxygen species (ROS).[7] Furthermore, preclinical studies demonstrated that this compound could directly enhance the activity of endogenous antioxidant enzymes.[3][8]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons characteristic of neurodegenerative disorders. Early research indicated that this compound could interfere with apoptotic cascades.[5][9] This anti-apoptotic action is partly attributed to the propargylamine structure of this compound and is independent of its MAO-B inhibitory activity.[4][10] A significant aspect of this mechanism involves the upregulation of the anti-apoptotic protein Bcl-2 and the stabilization of the mitochondrial membrane potential, thereby preventing the release of pro-apoptotic factors.[6][11]

Induction of Neurotrophic Factors

Another promising avenue of this compound's neuroprotective potential discovered in early studies is its ability to increase the expression of several key neurotrophic factors.[12][13] These proteins, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), are crucial for neuronal survival, growth, and differentiation.[13][14] The induction of these factors by this compound suggests a mechanism for promoting neuronal resilience and potentially fostering repair processes within the damaged nervous system.[14][15]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from early preclinical research on this compound's neuroprotective effects.

Table 1: Effects of this compound on Antioxidant Enzyme Activity in Rodent Brain Tissue

| Animal Model | Brain Region | This compound Dose | Change in Catalase Activity | Change in Superoxide Dismutase (SOD) Activity | Reference |

| 25-week-old rats | Striatum | 2 mg/kg | Significant increase | Significant increase in Mn-SOD (SOD2) | [8] |

| 8-week-old rats | Striatum | Not specified | No significant increase | No significant increase | [8] |

| Mesencephalic slice cultures | - | 10⁻¹⁰ M | - | Maximal effective concentration for SOD2 | [8] |

| Mesencephalic slice cultures | - | 10⁻⁸ M | - | Maximal effective concentration for SOD1 | [8] |

Table 2: Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | Nigral dopaminergic neurons | 192.68% of MPTP-exposed animals (P<0.001) | [14] |

| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | Striatal fibers | 162.76% of MPTP-exposed animals (P<0.001) | [14] |

| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | GDNF mRNA expression | 2.10-fold increase | [14] |

| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | BDNF mRNA expression | 2.75-fold increase | [14] |

| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | GDNF protein levels | 143.53% of MPTP-exposed animals | [14] |

| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | BDNF protein levels | 157.05% of MPTP-exposed animals | [14] |

Table 3: Effect of this compound on Cell Viability and Apoptosis in a Cell Culture Model of Oxidative Stress

| Cell Type | Treatment | Outcome Measure | Result | Reference |

| Hippocampus-derived neural stem cells | 20 µM this compound pretreatment followed by H₂O₂ | Cell Viability | Significantly increased compared to control (P<0.05) | [11] |

| Hippocampus-derived neural stem cells | 20 µM this compound pretreatment followed by H₂O₂ | Apoptosis | Significant decrease compared to control (P<0.05) | [11] |

| Hippocampus-derived neural stem cells | 20 µM this compound pretreatment followed by H₂O₂ | Necrosis | Significant decrease compared to control (P<0.05) | [11] |

| Hippocampus-derived neural stem cells | 20 µM this compound pretreatment followed by H₂O₂ | Bcl-2 mRNA expression | Increased (P<0.05 vs. control) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in early this compound research.

MPTP Mouse Model of Parkinson's Disease

This in vivo model was instrumental in evaluating the neuroprotective effects of this compound against dopamine neuron degeneration.

-

Animals: Male C57BL/6 mice, typically 8-10 weeks old, are used due to their susceptibility to MPTP-induced neurotoxicity.

-

MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day to induce significant and reproducible lesions of the nigrostriatal pathway.

-

This compound Treatment: this compound is typically dissolved in saline and administered via i.p. injection or oral gavage. Treatment can be initiated prior to MPTP administration (prophylactic) or after the neurotoxic insult (therapeutic) to assess its protective or restorative capabilities.

-

Neurochemical Analysis: Following the experimental period, animals are euthanized, and brain tissues (specifically the striatum and substantia nigra) are dissected. High-performance liquid chromatography (HPLC) with electrochemical detection is employed to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

-

Immunohistochemistry: Brains are fixed, sectioned, and stained with antibodies against tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis and a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified to assess the extent of neuroprotection.

Measurement of Antioxidant Enzyme Activity

These assays are crucial for quantifying this compound's impact on the cellular antioxidant defense system.

-

Tissue Preparation: Brain tissue (e.g., striatum) is homogenized in a cold phosphate buffer (e.g., 50 mM, pH 7.4) containing a chelating agent like EDTA to prevent metal-catalyzed oxidation. The homogenate is then centrifuged at high speed (e.g., 10,000 x g) at 4°C, and the resulting supernatant is used for the enzyme assays.

-

Catalase (CAT) Activity Assay: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm using a spectrophotometer. The reaction mixture typically contains a phosphate buffer, H₂O₂, and the tissue supernatant. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity is commonly measured using the nitroblue tetrazolium (NBT) reduction method. In this assay, superoxide radicals generated by a source (e.g., riboflavin and light) reduce NBT to a colored formazan product. SOD in the sample competes for the superoxide radicals, thus inhibiting the color change. The percentage of inhibition is measured spectrophotometrically at 560 nm.

Western Blot for Bcl-2 and Bax Protein Expression

This technique allows for the quantification of key proteins involved in the apoptotic pathway.

-

Cell Lysis: Cultured cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents (e.g., Triton X-100) and a cocktail of protease inhibitors to prevent protein degradation.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the Bradford or BCA protein assay to ensure equal loading of samples.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2 and Bax. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

-

Detection and Quantification: The chemiluminescent signal is detected, and the intensity of the protein bands is quantified using densitometry software. The expression levels of Bcl-2 and Bax are often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure accurate comparisons between samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in this compound's neuroprotective effects and a typical experimental workflow.

Caption: Key neuroprotective signaling pathways of this compound.

Caption: A typical experimental workflow for evaluating this compound's neuroprotective effects.

The DATATOP Study: A Landmark Clinical Trial

The Deprenyl and Tocopherol Antioxidative Therapy of Parkinsonism (DATATOP) study was a pivotal, large-scale, multicenter clinical trial designed to investigate whether this compound (deprenyl) and/or α-tocopherol (vitamin E) could slow the progression of early Parkinson's disease.[6][9] The primary endpoint of the study was the time until disability required the initiation of levodopa therapy.[9]

The results of the DATATOP trial showed that this compound significantly delayed the need for levodopa treatment.[9] However, the interpretation of these findings has been a subject of debate, with uncertainty as to whether the observed benefit was due to a true neuroprotective effect or a mild symptomatic improvement.[7] Despite this ambiguity, the DATATOP study was a landmark in the field of neuroprotection research and spurred further investigation into disease-modifying therapies for Parkinson's disease.

Conclusion

Early research into the neuroprotective potential of this compound laid a crucial foundation for the ongoing quest for disease-modifying therapies in neurodegenerative disorders. The multifaceted mechanisms of action, including antioxidant, anti-apoptotic, and neurotrophic effects, demonstrated in a variety of preclinical models, provided a strong rationale for its investigation beyond a purely symptomatic treatment. While the definitive clinical evidence for neuroprotection remains a complex and debated topic, the foundational studies summarized in this guide highlight the significant scientific efforts to understand and potentially halt the progression of neuronal loss. The detailed experimental protocols and quantitative data presented here serve as a valuable resource for researchers and drug development professionals seeking to build upon this important body of work.

References

- 1. Catalase Activity in the Brain Is Associated with Recovery from Brain Injury in a Piglet Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of this compound on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An enzymatic assay for the MAO-B inhibitor this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rasagiline, Parkinson neuroprotection, and delayed-start trials: Still no satisfaction? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of low-dose treatment with this compound on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DATATOP: a decade of neuroprotective inquiry. Parkinson Study Group. Deprenyl And Tocopherol Antioxidative Therapy Of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. benchchem.com [benchchem.com]

- 13. parkinson-study-group.org [parkinson-study-group.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Molecular Pathways Influenced by Selegiline in Cell Survival and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selegiline, a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), is a multifaceted compound with significant neuroprotective properties that extend beyond its primary enzymatic target. This technical guide provides a comprehensive overview of the molecular pathways through which this compound promotes cell survival and counteracts apoptosis. By delving into the intricate signaling cascades, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action, thereby facilitating further research and therapeutic development. This guide presents quantitative data in structured tables, details key experimental methodologies, and provides visual representations of the core signaling pathways.

Core Molecular Mechanisms of this compound

This compound's pro-survival and anti-apoptotic effects are not solely attributable to its MAO-B inhibitory action.[1] It engages multiple molecular pathways, often in a synergistic manner, to protect cells from various insults. The primary mechanisms can be categorized as follows:

-

Mitochondrial Integrity and Function: this compound directly impacts mitochondrial health, a critical nexus in the regulation of apoptosis. It has been shown to prevent the dissipation of the mitochondrial membrane potential (ΔΨm) and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic apoptotic pathway.[2] By stabilizing the mitochondrial membrane, this compound prevents the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Regulation of the Bcl-2 Family of Proteins: The Bcl-2 family of proteins are central regulators of apoptosis. This compound modulates the expression of these proteins to favor cell survival. It upregulates the expression of anti-apoptotic members such as Bcl-2 and Bcl-xL, while downregulating the expression of pro-apoptotic members like Bax.[3][4] The resulting increase in the Bcl-2/Bax ratio is a crucial determinant in preventing the activation of the apoptotic cascade.[4]

-

Activation of Pro-Survival Signaling Pathways: this compound has been demonstrated to activate several key signaling cascades that promote cell survival and proliferation. Notably, it enhances the phosphorylation and activation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[5][6] Furthermore, this compound can stimulate the CREB/BDNF pathway, leading to increased expression of brain-derived neurotrophic factor (BDNF), a potent neurotrophin that supports neuronal survival, growth, and plasticity.[7]

-

Inhibition of Apoptotic Executioner Caspases: Caspases are a family of proteases that execute the final stages of apoptosis. This compound has been shown to attenuate the activation of downstream executioner caspases, such as caspase-3, thereby preventing the cleavage of essential cellular substrates and subsequent cell death.[8]

-

Antioxidant Properties: By inhibiting MAO-B, this compound reduces the catabolism of dopamine, a process that generates reactive oxygen species (ROS).[9] Additionally, this compound has been shown to upregulate the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase, further mitigating oxidative stress-induced apoptosis.[8]

-

Novel Mechanism: Inhibition of Protein Disulfide Isomerase (PDI): Recent research has uncovered a novel mechanism of this compound's neuroprotective action involving the inhibition of protein disulfide isomerase (PDI).[10] In certain pathological contexts, PDI can exhibit pro-apoptotic functions. This compound has been found to covalently bind to PDI, inhibiting its enzymatic activity and preventing mitochondrial outer membrane permeabilization (MOMP).[10]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on key molecular markers of cell survival and apoptosis.

Table 1: Effect of this compound on Bcl-2 Family Proteins and Apoptosis

| Parameter | Cell/Tissue Type | Treatment Conditions | Effect of this compound | Reference |

| Bcl-2/Bax Ratio | Rabbit Myocardium | Chronic heart failure model, 1 mg/day this compound for 8 weeks | Prevented the decrease in the Bcl-2 to Bax ratio. | [4] |

| Bax mRNA Expression | PC-3 Prostate Cancer Cells | 100 µM this compound | Increased apoptosis-related BAX expression. | [11] |

| Apoptotic Cells (TUNEL) | Rat Neural Stem Cells | 125 µM H₂O₂ exposure | 20 µM this compound pretreatment significantly decreased the percentage of apoptotic cells. | [12] |

| Apoptotic Cells (TUNEL) | Dexamethasone-treated SH-SY5Y cells | 10 µM dexamethasone | This compound caused a 20% decrease in fragmented DNA. | [13] |

Table 2: Effect of this compound on Pro-Survival Signaling and Neurotrophic Factors

| Parameter | Cell/Tissue Type | Treatment Conditions | Effect of this compound | Reference |

| p-Akt/Akt Ratio | Rat Myocardium | Isoproterenol-induced myocardial ischemia, 5 mg/kg this compound | Increased the proportion of phosphorylated Akt. | [6][14] |

| BDNF Protein Levels | Mouse Anterior Cingulate Cortex | 2 weeks of this compound treatment | Significantly increased BDNF levels (1.55 +/- 0.22-fold). | [15] |

| BDNF mRNA Levels | Cultured Mouse Astrocytes | 2 mM this compound for 6 hours | 3.4-fold increase in BDNF mRNA. | [16] |

| GDNF Protein Levels | Cultured Mouse Astrocytes | 2 mM this compound for 24 hours | 4.2-fold increase in GDNF content. | [16] |

| BDNF, GDNF, NT-3, NT-4 mRNA | Rat Spinal Cord Injury Model | 5 mg/kg this compound for 7 days | Increased mRNA levels of all tested neurotrophins. | [17] |

Table 3: Effect of this compound on Oxidative Stress and Cell Viability

| Parameter | Cell/Tissue Type | Treatment Conditions | Effect of this compound | Reference |

| SOD Activity | Rat Striatum | 2 mg/kg this compound in 25-week-old rats | Significantly increased Mn-SOD (SOD2) activity. | [18] |

| Cell Viability (MTT Assay) | Rat Neural Stem Cells | 125 µM H₂O₂ exposure | 20 µM this compound pretreatment increased cell viability to 64.4% from 29.66%. | [19] |

| Cell Viability (MTT Assay) | Dexamethasone-treated SH-SY5Y cells | 10 µM dexamethasone | Significantly increased the proliferation rate. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for Bcl-2, Bax, and PI3K/Akt Pathway Proteins

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a Bradford or BCA (Bicinchoninic acid) protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-20% Tris-glycine gel).

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF (polyvinylidene difluoride) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Akt, p-Akt (Ser473), or other proteins of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Caspase-3 Activity Assay (Fluorometric)

-

Cell Lysate Preparation:

-

Culture and treat cells as required.

-

Collect cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a chilled lysis buffer and incubate on ice.

-

Centrifuge to pellet debris and collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure:

-

In a 96-well black microplate, add a defined amount of protein lysate (e.g., 50-100 µg).

-

Add 2x Reaction Buffer containing dithiothreitol (DTT).

-

Initiate the reaction by adding the caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.

-

The amount of fluorescence is proportional to the caspase-3 activity in the sample.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

-

Cell/Tissue Preparation:

-

Fix cells or tissue sections with 4% paraformaldehyde in PBS.

-

Permeabilize the samples with a solution containing Triton X-100 or ethanol.

-

-

TUNEL Reaction:

-

Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP (e.g., BrdUTP or EdUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

If using indirectly labeled dUTP, incubate with a fluorescently labeled antibody or streptavidin conjugate.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

-

Imaging and Analysis:

-

Visualize the samples using a fluorescence microscope.

-

Apoptotic cells will exhibit bright nuclear fluorescence.

-

Quantify the percentage of TUNEL-positive cells relative to the total number of cells.

-

Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1)

-

Cell Culture and Treatment:

-

Culture cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Treat the cells with this compound and/or an apoptosis-inducing agent. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

-

JC-1 Staining:

-

Remove the culture medium and incubate the cells with a medium containing the JC-1 dye.

-

Incubate at 37°C in a CO₂ incubator for 15-30 minutes.

-

-

Imaging and Analysis:

-

Wash the cells with an appropriate buffer.

-

Analyze the cells using a fluorescence microscope or a flow cytometer.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

-

In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways influenced by this compound.

Caption: this compound's Anti-Apoptotic Mechanisms.

Caption: this compound's Pro-Survival Signaling Pathways.

Caption: Western Blotting Experimental Workflow.

Conclusion

This compound's neuroprotective effects are the result of a complex interplay of multiple molecular pathways. Its ability to preserve mitochondrial function, favorably modulate the Bcl-2 family of proteins, activate pro-survival signaling cascades, and exert antioxidant effects collectively contribute to its potent anti-apoptotic and pro-survival properties. The recent discovery of its inhibitory action on PDI adds another layer of complexity to its mechanism of action. A thorough understanding of these pathways is paramount for the continued development of this compound and novel related compounds as therapeutic agents for neurodegenerative diseases and other conditions characterized by excessive apoptosis. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates cardiac oxidative stress and apoptosis in heart failure: association with improvement of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]

- 6. This compound and lymphocyte superoxide dismutase activities in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Preliminary study on cytotoxicity of this compound on different cancer cell lines: exploration of the induction of ROS-independent apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The MAO‐B Inhibitor this compound Reduces the Viability of Different Prostate Cancer Cell Lines and Enhances the Effects of Anti‐Androgen and Cytostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effects of this compound on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with this compound on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of brain-derived neurotrophic factor (BDNF) and cerebral dopamine neurotrophic factor (CDNF) by anti-parkinsonian drug therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound and desmethylthis compound stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of this compound as a monomine oxidase B inhibitor on the expression of neurotrophin mRNA levels in a contusion rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of this compound on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Selegiline's Intricate Dance with Dopamine: A Technical Guide to Reuptake and Release Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selegiline, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been a cornerstone in the management of Parkinson's disease. Its primary therapeutic action is attributed to the potentiation of dopaminergic neurotransmission through the prevention of dopamine degradation. However, a deeper dive into its pharmacological profile reveals a more complex interplay with the dopamine system, encompassing effects on dopamine reuptake and release. This technical guide provides an in-depth exploration of the core mechanisms by which this compound modulates dopamine homeostasis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action: MAO-B Inhibition

This compound's principal and most well-characterized mechanism of action is the selective and irreversible inhibition of MAO-B.[1] MAO-B is a key enzyme responsible for the breakdown of dopamine in the brain.[2] By inhibiting MAO-B, this compound effectively reduces the degradation of dopamine, leading to an increase in its synaptic availability and prolonged signaling.[1][3] At therapeutic doses for Parkinson's disease (typically ≤10 mg/day), this compound exhibits high selectivity for MAO-B over MAO-A.[4][5] This selectivity is crucial as it minimizes the risk of hypertensive crises associated with the consumption of tyramine-rich foods, a significant concern with non-selective MAO inhibitors.[6] At higher doses, however, this compound's selectivity diminishes, and it also inhibits MAO-A.[4]

Quantitative Impact on Dopamine Levels

The inhibition of MAO-B by this compound leads to a significant elevation in dopamine concentrations in key brain regions, particularly the striatum.

| Parameter | Value | Brain Region | Species | Citation |

| MAO-B Inhibition (IC50) | 26 pg/mL (in vivo) | Brain | Human | [4] |

| Brain Dopamine Increase | 23% to 350% | Various | Human (postmortem) | [4] |

| Striatal Extracellular Dopamine Increase (Chronic) | Approx. 7-fold | Striatum | Common Marmoset | [5][7] |

| Prefrontal Cortex Extracellular Dopamine Increase (Acute) | 250% | Prefrontal Cortex | Rat | [8] |

Experimental Protocol: MAO-B Inhibition Assay (Fluorescence-Based)

This protocol outlines a common in vitro method to determine the inhibitory potency of this compound on MAO-B.

Principle: The assay measures the enzymatic activity of MAO-B through a coupled reaction that produces a fluorescent signal. The inhibition of this signal in the presence of this compound is used to calculate its IC50 value.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

This compound

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of MAO-B enzyme, substrate, fluorescent probe, HRP, and a serial dilution of this compound in assay buffer.

-

Inhibitor Incubation: Add this compound solutions to the wells of the microplate. Include positive (known MAO-B inhibitor) and negative (vehicle) controls.

-

Enzyme Addition: Add the MAO-B enzyme solution to all wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader (excitation/emission wavelengths appropriate for the chosen probe).

-

Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Modulation of Dopamine Reuptake

Beyond its primary action on MAO-B, this compound has been reported to inhibit the reuptake of dopamine from the synaptic cleft, although this effect is generally considered weaker than its MAO-B inhibition.[6][9][10] The dopamine transporter (DAT) is the primary protein responsible for clearing dopamine from the synapse.

Evidence and Controversies

Some studies suggest that this compound itself has a direct but modest inhibitory effect on DAT.[11] Other research indicates that this effect might be indirect, possibly mediated by an increase in endogenous MAO-B substrates like phenylethylamine (PEA), which can interact with DAT.[12][13] Chronic low-dose this compound treatment in rats has been shown to attenuate the dopamine-releasing effects of amphetamine, an indirect measure of DAT inhibition.[12][13] Interestingly, the same study also reported an increase in the expression of DAT protein after this compound treatment, although these newly synthesized transporters appeared to be functionally inactive.[12][13]

Experimental Protocol: Radioligand Binding Assay for DAT Affinity

This protocol describes a method to determine the binding affinity of this compound for the dopamine transporter.

Principle: A radiolabeled ligand that specifically binds to DAT is incubated with brain tissue homogenates in the presence of varying concentrations of this compound. The displacement of the radioligand by this compound is measured to determine its inhibitory constant (Ki).

Materials:

-

Rat striatal tissue

-

Radioligand (e.g., [³H]WIN 35,428 or [¹²³I]β-CIT)

-

This compound

-

Binding buffer (e.g., Tris-HCl buffer)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Tissue Preparation: Homogenize rat striatal tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (the membrane fraction containing DAT) in fresh buffer.

-

Competition Binding: In a series of tubes, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known DAT inhibitor like cocaine).

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding. Determine the Ki value of this compound by fitting the competition data to a one-site or two-site binding model using non-linear regression analysis.[14][15]

Enhancement of Dopamine Release

This compound has also been shown to enhance the release of dopamine from nerve terminals.[9][16] This action is distinct from its MAO-B inhibitory and dopamine reuptake effects.

Catecholaminergic Activity Enhancer (CAE)

This compound is classified as a catecholaminergic activity enhancer (CAE).[4] This property involves enhancing the impulse-dependent release of catecholamines, including dopamine and norepinephrine.[17] The CAE action of this compound is different from that of amphetamine-like releasing agents.[4]

Role of Metabolites

This compound is metabolized in the liver to levomethamphetamine and levoamphetamine.[4][17] These metabolites are known to act as weak dopamine and norepinephrine releasing agents.[4] While the clinical significance of this is not fully established, it may contribute to the overall effects of this compound, particularly at higher doses.[4][17] The transdermal patch and orally disintegrating tablet formulations of this compound result in lower levels of these amphetamine metabolites compared to the oral form.[17]

| Metabolite | Action |

| Levomethamphetamine | Weak Dopamine/Norepinephrine Releasing Agent |

| Levoamphetamine | Weak Dopamine/Norepinephrine Releasing Agent |

Experimental Protocol: In Vivo Microdialysis for Dopamine Release

This protocol details a method for measuring extracellular dopamine levels in the brain of a freely moving animal to assess the effects of this compound on dopamine release.

Principle: A microdialysis probe is implanted in a specific brain region (e.g., the striatum). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing for the collection of neurotransmitters from the extracellular space via passive diffusion. The collected samples are then analyzed to quantify dopamine concentrations.

Materials:

-

Microdialysis probe

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the striatum of an anesthetized animal. Allow the animal to recover.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate to establish a stable baseline of dopamine levels.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Drug Administration: Administer this compound (or vehicle control) to the animal.

-

Post-Drug Sample Collection: Continue collecting dialysate samples to monitor changes in extracellular dopamine levels.

-

HPLC-ECD Analysis: Analyze the collected dialysate samples using HPLC-ECD to separate and quantify the concentration of dopamine.[5][7]

Conclusion

This compound's therapeutic efficacy in Parkinson's disease is unequivocally linked to its potent and selective inhibition of MAO-B, which elevates and sustains synaptic dopamine levels. However, a comprehensive understanding of its pharmacology must also consider its more subtle, yet potentially significant, effects on dopamine reuptake and release. The direct and indirect modulation of the dopamine transporter, coupled with the dopamine-releasing properties of its amphetamine metabolites, contributes to a multifaceted mechanism of action. For researchers and drug development professionals, appreciating this intricate interplay is paramount for the rational design of novel neuroprotective and symptomatic therapies for neurodegenerative disorders. Future investigations should aim to further dissect the relative contributions of these different mechanisms to this compound's overall clinical profile.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. davisphinneyfoundation.org [davisphinneyfoundation.org]

- 4. Pharmacology of this compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound. A review of its pharmacology, symptomatic benefits and protective potential in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on dopamine concentration in the striatum of a primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces a wake promoting effect in rats which is related to formation of its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effect of low-dose treatment with this compound on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of low-dose treatment with this compound on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of treatment with L-dopa/carbidopa or L-selegiline on striatal dopamine transporter SPECT imaging with [123I]beta-CIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. A review of the pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound - Wikipedia [en.wikipedia.org]

Selegiline's Efficacy in Preclinical Animal Models of Parkinson's Disease: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the preclinical evaluation of selegiline in established animal models of Parkinson's disease (PD). It details the experimental protocols, summarizes key quantitative findings, and visualizes the underlying mechanisms and experimental workflows.

Introduction: this compound and its Role in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc)[1][2]. Animal models that replicate key pathological features of PD are crucial for developing and testing new therapeutic strategies[2][3][4]. This compound, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B), is a well-established therapeutic agent for PD[5][6]. Its primary mechanism of action is the inhibition of dopamine degradation, thereby increasing its availability in the brain[5][7][8]. Beyond this symptomatic relief, preclinical studies have extensively investigated its potential neuroprotective and disease-modifying effects[6][9][10][11].

This compound in the MPTP-Induced Animal Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is one of the most widely used toxin-based models of PD, as it selectively damages dopaminergic neurons and recapitulates many of the neuropathological hallmarks of the disease in rodents and non-human primates[4][12].

Experimental Protocols

A common experimental paradigm involves the systemic administration of MPTP to induce Parkinsonism, followed by or preceded by treatment with this compound to assess its therapeutic or protective effects.

-

Animal Model: C57BL/6 mice are frequently used due to their high sensitivity to MPTP. Non-human primates, such as common marmosets, are also employed as they closely mimic the clinical features of human PD[4][13].

-

Toxin Administration: A subacute regimen often involves daily intraperitoneal (i.p.) injections of MPTP (e.g., 30 mg/kg/day) for five consecutive days[14][15]. This protocol typically induces a 40-50% depletion of striatal dopamine and a 30-40% loss of neurons in the SNc[14].

-

Drug Treatment: this compound administration varies across studies. For neuroprotective assessments, treatment (e.g., 1.0 to 10 mg/kg, s.c. or oral) may begin several days before MPTP exposure and continue throughout the experiment[13][14]. For neurorestorative studies, this compound treatment is initiated after the MPTP-induced lesion has been established[14].

-

Behavioral Assessments: Motor function is evaluated using a battery of tests, including:

-

Open Field Test: To measure general locomotor activity and exploratory behavior. A reduction in vertical activity (rearing) is a characteristic effect of MPTP lesions[12].

-

Rotarod Test: To assess motor coordination and balance. An increased latency to fall indicates improved motor function[16].

-

Pole Test: To evaluate bradykinesia.

-

Tail Suspension Test (TST): Used to assess depression-like behavior, a common non-motor symptom of PD[1].

-

-

Neurochemical and Histological Analysis: Following the behavioral assessments, animals are sacrificed for post-mortem analysis.

-

High-Performance Liquid Chromatography (HPLC): Used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum[12].

-

Immunohistochemistry: Staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to quantify the survival of dopaminergic neurons in the SNc and the density of dopaminergic terminals in the striatum[12][14].

-

Quantitative Data Summary

The following tables summarize the quantitative data from key studies evaluating this compound in MPTP-induced animal models.

Table 1: Neuroprotective and Neurorestorative Effects of this compound in MPTP-Treated Mice

| Parameter | MPTP Control Group | This compound-Treated Group | Key Finding | Reference |

| Nigral Dopaminergic Neurons (TH+ cells) | Significant reduction (30-40% loss) | Marked recovery (192.68% of MPTP group) | This compound restored the number of nigral dopaminergic neurons. | [14] |

| Striatal Dopaminergic Fibers (TH+ density) | Significantly reduced | Marked recovery (162.76% of MPTP group) | This compound restored the density of striatal dopaminergic terminals. | [14] |

| Striatal Dopamine Levels | 40-50% depletion | Significantly attenuated loss | This compound prevented the MPTP-induced depletion of striatal dopamine. | [14][17] |

| Gait Dysfunction | Impaired | Improved after 7 and 14 days of treatment | Oral administration of this compound improved gait. | [14] |

| Immobility Time in TST (Depression-like behavior) | Extended | Shortened | This compound exerted antidepressant-like effects. | [1] |

Table 2: Effects of this compound on Neurotrophic Factor Expression in MPTP-Treated Mice

| Parameter | MPTP Control Group | This compound-Treated Group | Key Finding | Reference |

| GDNF mRNA Levels | Baseline | 2.10-fold increase | This compound significantly increased GDNF mRNA expression. | [14] |

| BDNF mRNA Levels | Baseline | 2.75-fold increase | This compound significantly increased BDNF mRNA expression. | [14] |

| GDNF Protein Levels | Baseline | 143.53% of control | This compound increased GDNF protein levels. | [14] |

| BDNF Protein Levels | Baseline | 157.05% of control | This compound increased BDNF protein levels. | [14] |

This compound in the 6-OHDA-Induced Animal Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) model is a classic and widely used model that involves the direct injection of this neurotoxin into the nigrostriatal pathway of rats, causing a specific and robust degeneration of dopaminergic neurons[2][4][18].

Experimental Protocols

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used[13].

-

Lesioning Procedure: A unilateral stereotaxic injection of 6-OHDA is made into the medial forebrain bundle (MFB) or the striatum[13][18]. To protect noradrenergic neurons from the toxin, animals are often pre-treated with desipramine[13]. This unilateral lesion leads to motor asymmetry, a key feature of this model[18].

-

Drug Treatment: this compound is administered, often in combination with L-DOPA, to assess its ability to enhance the effects of L-DOPA and potentially reduce motor complications[19].

-

Behavioral Assessment: The primary behavioral measure in this model is drug-induced rotational behavior.

-

Apomorphine- or Amphetamine-Induced Rotations: The number of contralateral (to the lesion) rotations after apomorphine or ipsilateral rotations after amphetamine is quantified. A reduction in rotations indicates a therapeutic effect[13].

-

-

Neurochemical and Histological Analysis: Similar to the MPTP model, HPLC is used to measure striatal dopamine levels, and TH immunohistochemistry is used to quantify the extent of the dopaminergic lesion[20].

Quantitative Data Summary

Table 3: Efficacy of this compound in the 6-OHDA Rat Model of Parkinson's Disease

| Parameter | 6-OHDA Control Group | This compound-Treated Group | Key Finding | Reference |

| Striatal Dopamine Depletion | >90% on the lesioned side | - | This compound enhances the effect of levodopa in this model. | [19][20] |